Cas no 901773-91-9 (3-Benzidino-6-(4-chlorophenyl)pyridazine)

3-Benzidino-6-(4-chlorophenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a benzidine group and a 4-chlorophenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the chlorophenyl group enhances its reactivity in cross-coupling reactions, while the benzidine component contributes to its potential as a ligand or building block for complex molecular architectures. Its well-defined chemical properties and stability under controlled conditions make it suitable for applications in medicinal chemistry and material science. The compound is typically handled under inert conditions to preserve its integrity.
3-Benzidino-6-(4-chlorophenyl)pyridazine structure
901773-91-9 structure
Product Name:3-Benzidino-6-(4-chlorophenyl)pyridazine
CAS No:901773-91-9
MF:C22H17ClN4
MW:372.85018324852
CID:2811948
PubChem ID:329773289
Update Time:2025-05-20

3-Benzidino-6-(4-chlorophenyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • BCP
    • 3-BENZIDINO-6-(4-CHLOROPHENYL)PYRIDAZINE
    • 3-Benzidino-6-(4-chlorophenyl)
    • 3-benzidino-6(4-chlorophenyl) pyridazine
    • N-[4-(4-aminophenyl)phenyl]-6-(4-chlorophenyl)pyridazin-3-amine
    • N~4~-[6-(4-Chlorophenyl)pyridazin-3-yl][1,1'-biphenyl]-4,4'-diamine
    • N4-(6-(4-Chlorophenyl)pyridazin-3-yl)-[1,1'-biphenyl]-4,4'-diamine
    • 901773-91-9
    • MFCD11046030
    • 3-Benzidino-6-(4-chlorophenyl)pyridazine, >=98% (HPLC), solid
    • SCHEMBL9279487
    • DTXSID70696530
    • 3-Benzidino-6-(4-chlorophenyl)pyridazine
    • MDL: MFCD11046030
    • Inchi: 1S/C22H17ClN4/c23-18-7-1-17(2-8-18)21-13-14-22(27-26-21)25-20-11-5-16(6-12-20)15-3-9-19(24)10-4-15/h1-14H,24H2,(H,25,27)
    • InChI Key: ABGCSSPCKSVMHI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CC=C(N=N1)NC1C=CC(=CC=1)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 372.1141743g/mol
  • Monoisotopic Mass: 372.1141743g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 63.8

3-Benzidino-6-(4-chlorophenyl)pyridazine Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C

3-Benzidino-6-(4-chlorophenyl)pyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-254428-25mg
3-Benzidino-6-(4-chlorophenyl)pyridazine,
901773-91-9
25mg
¥5017.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-254428-25 mg
3-Benzidino-6-(4-chlorophenyl)pyridazine,
901773-91-9
25mg
¥5,017.00 2023-07-11

Additional information on 3-Benzidino-6-(4-chlorophenyl)pyridazine

Comprehensive Overview of 3-Benzidino-6-(4-chlorophenyl)pyridazine (CAS No. 901773-91-9): Properties, Applications, and Research Insights

3-Benzidino-6-(4-chlorophenyl)pyridazine (CAS No. 901773-91-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridazine derivative combines a benzidine moiety with a 4-chlorophenyl group, offering distinct electronic and steric properties. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in targeting enzymes and receptors associated with inflammatory pathways.

The compound's molecular structure (C17H13ClN4) enables diverse interactions with biological targets, making it valuable for high-throughput screening in medicinal chemistry. Recent studies highlight its role in modulating kinase inhibition, aligning with the growing demand for small-molecule therapeutics in oncology and autoimmune diseases. Its chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration—a key consideration in CNS drug development.

In material science, 3-Benzidino-6-(4-chlorophenyl)pyridazine demonstrates promise as a fluorescent probe due to its conjugated π-system. This application resonates with trends in bioimaging and diagnostic sensors, addressing the need for precision in early disease detection. The compound's photophysical properties are under investigation for OLED materials, where its emission characteristics could enhance energy efficiency in display technologies.

Synthetic methodologies for 901773-91-9 often involve Pd-catalyzed cross-coupling reactions, reflecting the broader shift toward green chemistry in industrial applications. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control, especially given the compound's use in preclinical studies. Regulatory compliance with REACH and ICH guidelines ensures its safe handling in research environments.

Market analyses indicate rising interest in pyridazine-based compounds, driven by their versatility in crop protection formulations. The 4-chlorophenyl moiety in 3-Benzidino-6-(4-chlorophenyl)pyridazine may contribute to pesticidal activity, aligning with sustainable agriculture goals. Patent landscapes reveal incremental innovations in its derivatization, particularly for selective herbicide development.

Future research directions include optimizing the compound's ADMET profile (absorption, distribution, metabolism, excretion, and toxicity) and exploring its structure-activity relationships (SAR). Collaborative efforts between academia and industry aim to unlock its potential in personalized medicine, leveraging advances in computational chemistry and AI-driven drug design.

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